

## Orphenadrine Administration in Preclinical Toxicology Studies: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Orphenadrine	
Cat. No.:	B1219630	Get Quote

# For Researchers, Scientists, and Drug Development Professionals Introduction

Orphenadrine, a centrally acting anticholinergic agent, is primarily recognized for its use as a skeletal muscle relaxant and in the management of Parkinson's disease.[1] Structurally related to diphenhydramine, it exerts its effects through a complex mechanism of action that includes antagonism of muscarinic acetylcholine receptors, histamine H1 receptors, and N-methyl-D-aspartate (NMDA) receptors.[2][3] Additionally, it has been shown to inhibit the reuptake of norepinephrine and dopamine and to block sodium and potassium channels.[2] Given its multifaceted pharmacological profile, a thorough understanding of its toxicological characteristics is imperative for safe and effective drug development.

These application notes provide a comprehensive overview of the administration of **orphenadrine** in preclinical toxicology studies, including quantitative toxicity data, detailed experimental protocols, and insights into its molecular signaling pathways.

## **Quantitative Toxicological Data**

The acute toxicity of **orphenadrine** varies depending on the species and the route of administration. The following table summarizes the available median lethal dose (LD50) values.



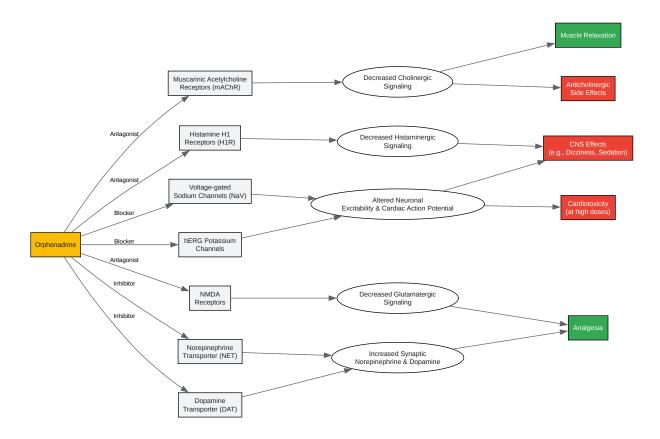
Notably, specific LD50 values for intravenous and intraperitoneal routes, as well as No-Observed-Adverse-Effect-Level (NOAEL) values from dedicated preclinical toxicology studies, are not readily available in the public domain.

Species	Route of Administration	LD50 (mg/kg)	Reference
Mouse	Oral	100	[3]
Rat	Oral	255	[3]

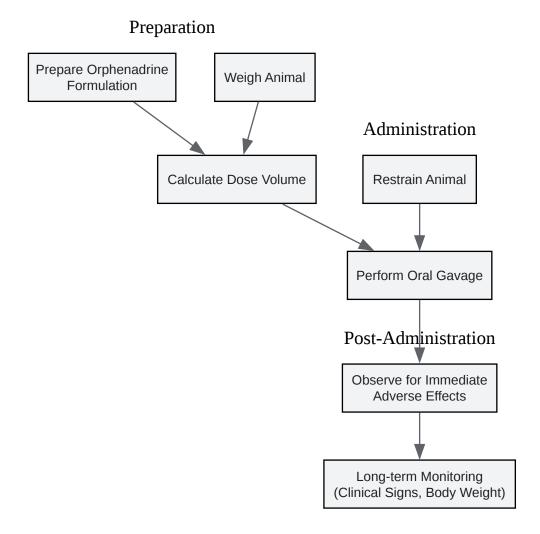
## **Signaling Pathways and Mechanism of Action**

Orphenadrine's diverse pharmacological effects stem from its interaction with multiple signaling pathways. Its primary mechanism involves the blockade of central cholinergic and histaminergic receptors, contributing to its muscle relaxant and antispasmodic properties. Furthermore, its antagonism of NMDA receptors and inhibition of norepinephrine and dopamine reuptake likely contribute to its analgesic effects. The blockade of sodium and potassium channels may be implicated in its cardiotoxic effects at higher doses.[2]

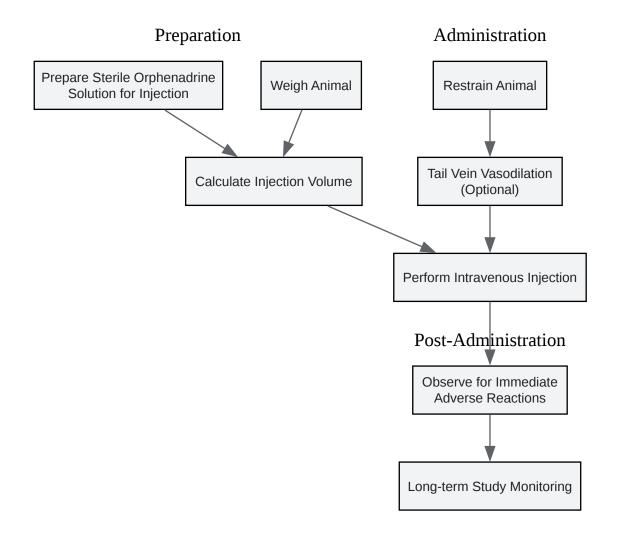












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### References

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